molecular formula C16H23N3O2 B2762644 2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034279-44-0

2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2762644
CAS No.: 2034279-44-0
M. Wt: 289.379
InChI Key: CVAVUTKBCNFWSW-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a pyridazine moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the pyridazine moiety and the cyclohexyl group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridazine moiety can participate in binding interactions, while the cyclohexyl group can influence the compound’s overall conformation and stability. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Pyridazine derivatives: These compounds contain the pyridazine moiety and can exhibit similar chemical reactivity.

    Cyclohexyl-containing compounds: These compounds feature the cyclohexyl group and may have comparable physical properties.

Uniqueness

2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrrolidine ring, pyridazine moiety, and cyclohexyl group allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-cyclohexyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(11-13-5-2-1-3-6-13)19-10-8-14(12-19)21-15-7-4-9-17-18-15/h4,7,9,13-14H,1-3,5-6,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAVUTKBCNFWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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